

# Entinostat with immunotherapy anti-PD-1 nivolumab

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## Compound Focus: Entinostat

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## Clinical Trial Data Summary

The table below summarizes the efficacy and safety outcomes of **entinostat** and nivolumab across different cancer types from recent phase 1 and 2 clinical trials.

Cancer Type	Trial Phase	Patient Number	Objective Response Rate (ORR)	Key Efficacy Findings	Common Grade $\geq 3$ TRAEs
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| **Pancreatic Ductal Adenocarcinoma** [1] [2] [3] | Phase II | 27 (evaluable) | 11.1% (3/27) | - 3 partial responses (PR) with median duration of 10.2 months [1] [2].

- Median PFS: 1.89 months; Median OS: 2.73 months [1]. | - Decreased lymphocyte count, anemia, hypoalbuminemia, hyponatremia [1] [2]. | | **Cholangiocarcinoma** [4] | Phase II | 13 | 0% | - 2 patients (15%) had stable disease (SD) [4].
- 11 patients (85%) had progressive disease [4]. | - Decreased cell counts [4]. | | **Advanced Solid Tumors** (with  $\pm$  ipilimumab) [5] [6] | Phase I | 33 | 16% | - Included a complete response (CR) in triple-negative breast cancer (TNBC) [5].
- Statistically significant increase in tumor CD8+/FoxP3+ T-cell ratio [5]. | - Fatigue (21%), anemia (27%), neutropenia (12%) [5]. | | **Advanced HER2-Negative Breast Cancer** (with ipilimumab) [7] | Phase I (expansion) | 18 (at RP2D) | 30% | - Median PFS: 2.5 months; Median OS: 7.7 months (24.4 months in TNBC) [7].

- Clinical benefit rate at 24 weeks was 33% [7]. | - Anemia (17%), decreased neutrophil count (13%), increased lipase (8%) [7]. |

## Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here are the detailed methodologies from the cited trials.

### Clinical Trial Dosing Protocol

This regimen is based on the recommended phase 2 dose (RP2D) established in the phase I study [5] [7].

- **Entinostat:** Administered orally at **3 mg or 5 mg, once weekly** [1] [5]. The 5 mg dose was used in the pancreatic cancer trial [1], while 3 mg was the RP2D for the triple combination with ipilimumab [5] [7].
- **Nivolumab:** **240 mg intravenously every 2 weeks** or **480 mg every 4 weeks** [1] [4].
- **Ipilimumab (if added):** **1 mg/kg intravenously every 6 weeks** (maximum of 4 doses) [5] [7].
- **Lead-in Period:** A 14-day **entinostat** monotherapy run-in is often used before starting the combination, allowing for assessment of **entinostat**'s isolated effects on the tumor microenvironment [4] [5].

### Correlative Immune Monitoring Techniques

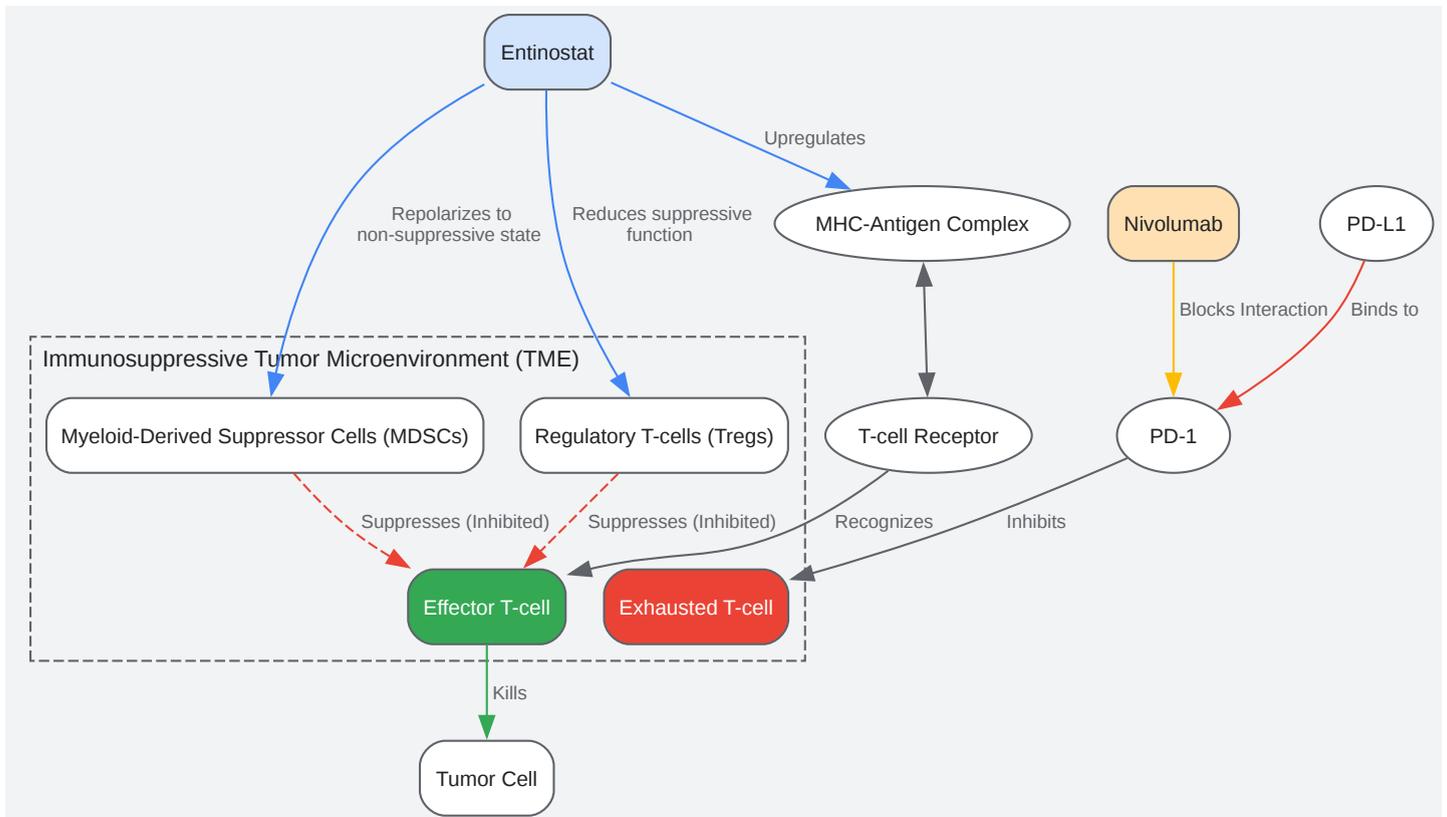
The following assays were used in these trials to analyze immune cell populations and gene expression changes.

- **Mass Cytometry (CyTOF):** Used for high-dimensional immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating immune cells [1] [4].
  - **Protocol:** Cryopreserved PBMC samples are stained with a panel of metal-tagged antibodies against cell surface and intracellular markers. Data is acquired on a CyTOF instrument and analyzed using clustering algorithms (e.g., viSNE, PhenoGraph) to identify and quantify immune cell subsets [1] [4].
- **Multiplex Immunohistochemistry (mIHC):** Used to spatially quantify T-cell populations within the tumor microenvironment [1] [5].

- **Protocol:** Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with antibodies for **CD8** (effector T-cells) and **FoxP3** (regulatory T-cells). Stained cells are counted in multiple high-power fields to calculate the **CD8+/FoxP3+ ratio**, a key metric for assessing the balance between cytotoxic and suppressive immunity [5].
- **RNA Sequencing (RNA-seq):** Used to profile global gene expression changes in tumor biopsies pre- and post-treatment [1] [2].
  - **Protocol:** RNA is extracted from FFPE or frozen tumor tissues. Libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina). Bioinformatic analysis includes differential gene expression, gene set enrichment analysis (GSEA), and pathway analysis (e.g., KEGG, GO) to identify upregulated inflammatory response pathways [1] [2].

## Mechanism of Action: Pathway Diagram

The synergistic effect of **entinostat** and nivolumab is achieved through coordinated modulation of both myeloid and T-cell compartments. The diagram below illustrates the proposed mechanism by which this combination reprograms the immunosuppressive tumor microenvironment (TME) to enhance anti-tumor immunity.



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*Diagram Title: **Entinostat** and Nivolumab Synergy in the Tumor Microenvironment*

The diagram illustrates how **entinostat (blue)** targets the immunosuppressive landscape by repolarizing myeloid-derived suppressor cells (MDSCs), reducing regulatory T-cell (Treg) function, and enhancing tumor antigen presentation via MHC molecules [1] [8]. Concurrently, **nivolumab (yellow)** blocks the PD-1/PD-L1 interaction, preventing one of the primary mechanisms of T-cell exhaustion [2]. Together, this dual approach facilitates a more robust attack by effector T-cells (green) on cancer cells.

## Application Notes for Researchers

- **Patient Stratification Biomarkers:** The variable response rates highlight the need for predictive biomarkers. Focus research on identifying features in pre-treatment tumor samples, such as specific myeloid cell profiles or gene expression signatures, that correlate with clinical benefit [1] [9].
- **Rationale for Combination Therapies:** The success in a subset of patients supports the "epi-immunotherapy" concept. Consider testing **entinostat** with other immunomodulatory agents, such as cancer vaccines or other checkpoint inhibitors, to broaden efficacy [8] [9].
- **Safety Monitoring:** While the safety profile is generally manageable, vigilant monitoring for hematological toxicities (anemia, neutropenia), fatigue, and immune-related adverse events (e.g., colitis, rash, pneumonitis) is crucial in both clinical practice and trial design [1] [5] [7].

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